methyl 4-(2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
Description
Methyl 4-(2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a triazole-based small molecule characterized by a central 1,2,4-triazole ring substituted with a propyl group at position 5 and a 1H-pyrrol-1-yl moiety at position 4. The triazole core is linked via a sulfanyl-acetamido bridge to a methyl benzoate group. The compound’s synthesis likely involves cyclization of thiosemicarbazide precursors followed by alkylation and coupling reactions, with structural validation via techniques such as NMR, IR, and LC-MS .
Properties
IUPAC Name |
methyl 4-[[2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-3-6-16-21-22-19(24(16)23-11-4-5-12-23)28-13-17(25)20-15-9-7-14(8-10-15)18(26)27-2/h4-5,7-12H,3,6,13H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZSLGXCRUYNAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. One common approach is to first synthesize the pyrrole and triazole intermediates separately, followed by their coupling through a sulfanyl linkage.
Synthesis of Pyrrole Intermediate: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Synthesis of Triazole Intermediate: The triazole ring can be synthesized using the Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper-catalyzed conditions.
Coupling Reaction: The pyrrole and triazole intermediates are then coupled using a sulfanyl linker, typically through a nucleophilic substitution reaction.
Final Functionalization: The final step involves the acylation of the coupled product with methyl 4-aminobenzoate under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the triazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic ring or heterocyclic moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced intermediates.
Scientific Research Applications
Biological Activities
Research indicates that methyl 4-(2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate exhibits various biological activities:
Antimicrobial Activity
Studies have demonstrated that compounds with triazole structures often possess significant antimicrobial properties. The presence of the pyrrole and sulfanyl groups may enhance this activity by improving binding affinity to microbial targets.
Anticancer Potential
The compound has been evaluated for its anticancer properties. In vitro studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The triazole component is particularly noted for its role in targeting specific cancer pathways.
Anti-inflammatory Effects
Preliminary in silico studies indicate potential anti-inflammatory activity through inhibition of key enzymes involved in inflammatory processes, such as lipoxygenase. This suggests a pathway for further development as an anti-inflammatory agent.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in therapeutic applications:
Mechanism of Action
The mechanism of action of methyl 4-(2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The triazole and pyrrole moieties can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The sulfanyl linkage may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Research Findings and Implications
- Structural Trends : Propyl and pyrrole groups in the target compound balance lipophilicity and steric bulk, offering a middle ground between the highly lipophilic chlorobenzyl derivative and the polar GPR-17 ligand .
- Synthetic Feasibility : The target compound’s synthesis is less complex than derivatives requiring halogenated or sulfonated groups, suggesting scalability .
- Biological Potential: While direct activity data are unavailable, structural analogs indicate possible applications in kinase inhibition (via triazole-sulfanyl motifs) or ion channel modulation .
Biological Activity
Methyl 4-(2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, and relevant research findings.
Structure and Properties
The compound features a unique structural configuration that includes:
- Methoxyphenyl group : Enhances lipophilicity and biological interaction.
- Triazole ring : Known for antifungal and antimicrobial properties.
- Sulfanyl linkage : Potentially increases reactivity and biological activity.
The molecular formula is , with a molecular weight of approximately 366.45 g/mol.
Antimicrobial Activity
Research indicates that compounds with triazole rings exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate inhibition |
| Escherichia coli | Moderate inhibition |
| Candida albicans | Significant antifungal activity |
The compound's effectiveness against these pathogens suggests its potential as a therapeutic agent in treating infections caused by antibiotic-resistant bacteria.
Antifungal Activity
The triazole moiety is particularly noteworthy for its antifungal properties. Studies have demonstrated that derivatives of triazoles can inhibit fungal growth effectively. This compound has shown significant activity against several fungal strains, making it a candidate for further development in antifungal therapies.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed that the compound interferes with the synthesis of nucleic acids in microorganisms due to the presence of the triazole ring, which may inhibit essential enzymes involved in these processes.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Study on Antimicrobial Activity : A study published in Drug Target Insights indicated that triazole derivatives exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the pyrrole ring enhances this activity due to its structural compatibility with biological targets .
- Synthesis and Characterization : Research showed that the synthesis of similar compounds involves multi-step reactions that yield products with significant biological activities. The incorporation of different functional groups can lead to enhanced efficacy against specific pathogens .
- In Vivo Studies : Preliminary in vivo studies demonstrated that similar compounds could reduce infection rates in animal models, suggesting potential for clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
